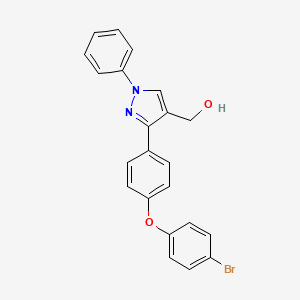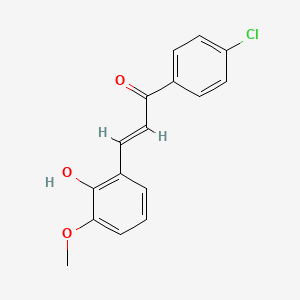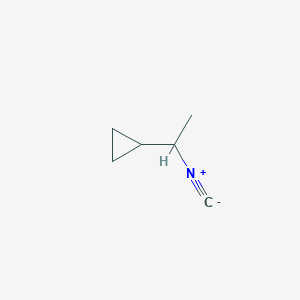
S(+)-DOI hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S(+)-DOI hydrochloride, also known as (S)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride, is a potent and selective agonist of the 5-HT2A serotonin receptor. This compound is known for its psychoactive properties and has been widely used in scientific research to study the effects of serotonin receptor activation on the brain and behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S(+)-DOI hydrochloride typically involves the iodination of 2,5-dimethoxyamphetamine (DMA) followed by resolution of the racemic mixture to obtain the S-enantiomer. The iodination is usually carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the 4-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
S(+)-DOI hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the aromatic ring.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted amphetamines.
Applications De Recherche Scientifique
S(+)-DOI hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on aromatic compounds.
Biology: Employed in studies investigating the role of serotonin receptors in various biological processes.
Medicine: Used in research on psychiatric disorders, particularly those involving serotonin dysregulation.
Industry: Utilized in the development of new psychoactive substances and pharmaceuticals.
Mécanisme D'action
S(+)-DOI hydrochloride exerts its effects primarily through activation of the 5-HT2A serotonin receptor. This activation leads to a cascade of intracellular signaling events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate various downstream pathways, ultimately affecting neuronal activity and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another potent 5-HT2A agonist with similar psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its strong hallucinogenic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure and function to S(+)-DOI hydrochloride.
Uniqueness
This compound is unique due to its high selectivity for the 5-HT2A receptor and its potent psychoactive effects. This makes it a valuable tool in research focused on understanding the role of serotonin receptors in the brain.
Propriétés
Numéro CAS |
99665-05-1 |
|---|---|
Formule moléculaire |
C11H17ClINO2 |
Poids moléculaire |
357.61 g/mol |
Nom IUPAC |
(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16INO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |
Clé InChI |
QVFDMWGKHUFODK-FJXQXJEOSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N.Cl |
SMILES canonique |
CC(CC1=CC(=C(C=C1OC)I)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)


![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)




![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)


